2-[5-(benzyloxy)-1H-indol-1-yl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide
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Overview
Description
2-[5-(benzyloxy)-1H-indol-1-yl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzyloxy group attached to the indole ring and an acetamide group linked to a tetrahydro-2H-pyran-4-ylmethyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(benzyloxy)-1H-indol-1-yl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide typically involves multiple steps. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base. The final step involves the formation of the acetamide group through an amide coupling reaction with tetrahydro-2H-pyran-4-ylmethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes must also consider factors such as reaction time, temperature, and purification methods to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
2-[5-(benzyloxy)-1H-indol-1-yl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyloxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Amino-indole derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
2-[5-(benzyloxy)-1H-indol-1-yl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[5-(benzyloxy)-1H-indol-1-yl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. This compound may inhibit or activate certain biological pathways, leading to its observed effects. Detailed studies on its binding affinity and specificity are essential to understand its mechanism fully .
Comparison with Similar Compounds
Similar Compounds
5-(benzyloxy)indole: Shares the benzyloxy group but lacks the acetamide and tetrahydro-2H-pyran-4-ylmethyl moieties.
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure but different functional groups.
Uniqueness
2-[5-(benzyloxy)-1H-indol-1-yl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C23H26N2O3 |
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Molecular Weight |
378.5 g/mol |
IUPAC Name |
N-(oxan-4-ylmethyl)-2-(5-phenylmethoxyindol-1-yl)acetamide |
InChI |
InChI=1S/C23H26N2O3/c26-23(24-15-18-9-12-27-13-10-18)16-25-11-8-20-14-21(6-7-22(20)25)28-17-19-4-2-1-3-5-19/h1-8,11,14,18H,9-10,12-13,15-17H2,(H,24,26) |
InChI Key |
SYIUPYICVKCHTF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CNC(=O)CN2C=CC3=C2C=CC(=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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